![molecular formula C12H21N3O B12930887 1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-17-5](/img/structure/B12930887.png)
1-[2-(Heptylamino)-1H-imidazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions.
Attachment of the Heptylamino Group: The heptylamino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: New derivatives with different substituents replacing the heptylamino group.
Wissenschaftliche Forschungsanwendungen
1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, imidazole derivatives are known to interact with cytochrome P450 enzymes, affecting their catalytic functions . The heptylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-1H-imidazol-4-yl)ethanone: Lacks the heptylamino group, making it less lipophilic.
1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone: Contains an octylamino group instead of a heptylamino group, potentially altering its biological activity and solubility.
1-(2-(Hexylamino)-1H-imidazol-4-yl)ethanone: Features a hexylamino group, which may affect its interaction with molecular targets differently.
Uniqueness: 1-(2-(Heptylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific heptylamino substitution, which can influence its chemical reactivity, biological activity, and physicochemical properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
88723-17-5 |
|---|---|
Molekularformel |
C12H21N3O |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1-[2-(heptylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H21N3O/c1-3-4-5-6-7-8-13-12-14-9-11(15-12)10(2)16/h9H,3-8H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
HZTUJLLJIIHPOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC1=NC=C(N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


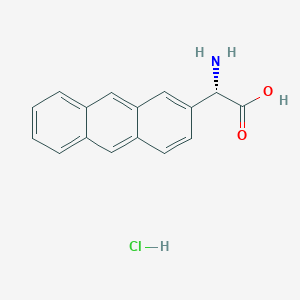
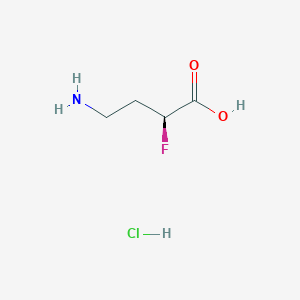
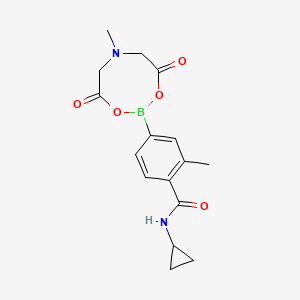
![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
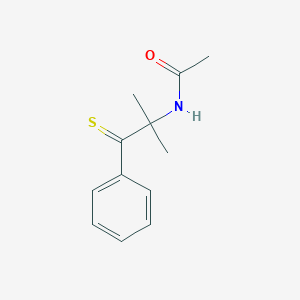

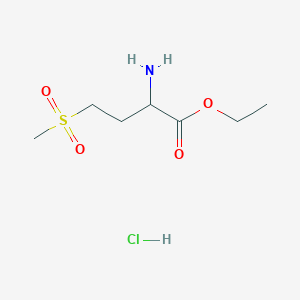
![[4-(5-{[(3-Chlorophenyl)methyl]amino}pyrazin-2-yl)phenyl]methanol](/img/structure/B12930864.png)
![O-(2-(7-Oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanamido)ethyl) methanesulfonothioate](/img/structure/B12930882.png)
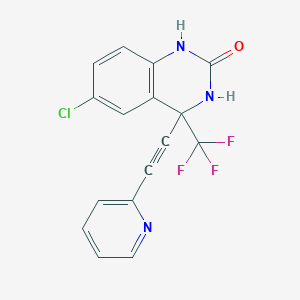
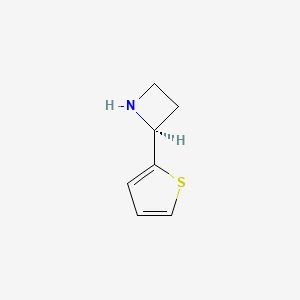

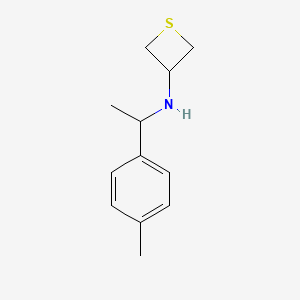
![N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-histidine](/img/structure/B12930912.png)
